N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Olefin Polymerization Nickel Catalysis Polyethylene Elastomers

Addresses the challenge of obtaining high-purity, sterically demanding α-diimine ligands for reproducible late-transition-metal catalysis. - Enables Ni-catalyzed ethylene polymerization at 100 °C, achieving activities up to 4.52 × 10⁶ g PE·mol(Ni)⁻¹·h⁻¹. - Essential for copolymerizing ethylene/propylene with polar comonomers (alcohols, carboxylic acids) without activity loss. - Bulk 2,6-diisopropylphenyl substituents suppress chain-transfer and β-hydride elimination, yielding high-MW polymers (>1000% strain). - Validated scaffold for antimicrobial SAR; derivative imidazolium salts exhibit MIC < 0.6 μg/mL.

Molecular Formula C26H36N2
Molecular Weight 376.6 g/mol
CAS No. 74663-75-5
Cat. No. B184402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(2,6-diisopropylphenyl)ethanediimine
CAS74663-75-5
Molecular FormulaC26H36N2
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C
InChIInChI=1S/C26H36N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3
InChIKeyJWVIIGXMTONOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine: A Sterically Demanding α-Diimine Ligand


N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, also designated as (1E,2E)-1,2-bis(2,6-diisopropylphenylimino)ethane, is a bidentate α-diimine ligand belonging to the bis(imino)acenaphthene (BIAN) family [1]. With the molecular formula C26H36N2 and a molecular weight of 376.6 g/mol, it features two 2,6-diisopropylphenyl groups on the imine nitrogens, which confer substantial steric bulk and electronic influence [2]. This ligand is a cornerstone in the development of Brookhart-type late transition metal catalysts and is extensively utilized in olefin polymerization, copolymerization with polar monomers, and small-molecule transformations where precise control over the metal coordination sphere is paramount [3].

1
Supports late-transition-metal Brookhart-type catalyst design
Pd(II) and Ni(II) olefin polymerization studies
2
Bulky 2,6-diisopropylphenyl groups for steric control of the metal coordination sphere
Chain-transfer suppression and polar monomer tolerance studies
3
BIAN-family bidentate α-diimine with redox-active potential
Redox-controlled catalyst activation research
4
Reported antimicrobial screening context for derivatized imidazolium salts
Structure-activity relationship studies

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine: Why Simpler Analogs Fail


The performance of α-diimine catalysts is exquisitely sensitive to the steric and electronic properties of the N-aryl substituents. The 2,6-diisopropylphenyl motif is uniquely positioned to provide an optimal balance of kinetic stabilization of the active metal center, suppression of chain-transfer events, and electronic modulation of the ligand's redox activity [1]. In contrast, smaller or less symmetric substituents, such as 2,6-dimethylphenyl or dimesityl, lead to either catalyst deactivation, lower activity, or significantly poorer tolerance of polar functional groups [2]. The substitution of this specific ligand with a generic analog, without quantitative consideration of these effects, will inevitably result in a substantial loss of catalytic performance, altered polymer microstructure, and reduced process robustness [3].

2,6-diisopropylphenyl (target)
2,6-dimethylphenyl analog
Catalyst deactivation at elevated temperatures; lower activity under demanding polymerization conditions may occur.
2,6-diisopropylphenyl (target)
N,N-dimesityl analog
Significant loss of catalytic activity in polar comonomer copolymerization reported; functional polyolefin synthesis may be compromised.
Redox-active BIAN (target)
Redox-innocent α-diimine
Catalyst activation pathway and active-species electronic nature may shift; redox-controlled behavior cannot be directly replicated.

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine: Performance vs. Key Comparators


Superior Activity and Branching Control in Ethylene Polymerization

In a comparative study of axial-phenyl-constrained bis(imino)acenaphthene-nickel precatalysts for ethylene polymerization, the precatalyst bearing the 2,6-diisopropylphenyl N-aryl group (Ni2) demonstrated a catalytic activity of 4.52 × 10^6 g PE·mol(Ni)^-1·h^-1 even at 100 °C, a temperature at which many analogs deactivate [1]. This performance was superior to the benchmark Brookhart catalyst and other analogs with 2,6-dimethylphenyl or 2,4,6-trimethylphenyl substituents. The resultant polyethylene exhibited a high strain value of >1000% and stress of >10 MPa, indicative of a high-value elastomeric material with controlled branching [1].

High-Temperature Activity
Head-to-head
4.52 × 10⁶ g PE·mol(Ni)⁻¹·h⁻¹ at 100 °C
Ranked top
Reported superior thermostability vs. benchmark Brookhart precatalyst and other N-aryl analogs
High strain (>1000%) and stress (>10 MPa) elastomer confirmed
Olefin Polymerization Nickel Catalysis Polyethylene Elastomers

Uncompromised Copolymerization with Polar Comonomers

The N,N'-bis(2,6-diisopropylphenyl) derivative (complex 8) showed no decrease in polymerization rate when copolymerizing ethylene/propylene with the TMA-protected polar comonomer 5-hexen-1-ol [1]. In stark contrast, the analogous N,N-dimesityl derivative (complex 7) suffered an approximate fivefold decrease in copolymerization activity and a twofold decrease in terpolymerization activity under identical conditions [1].

Polar Comonomer Tolerance
Head-to-head
Target: No activity loss
Dimesityl analog: ~5-fold decrease in copolymerization activity
Full activity retention with TMA-protected 5-hexen-1-ol comonomer
Critical for functionalized polyolefin synthesis
Polar Monomer Copolymerization Nickel Catalysis Functional Polyolefins

Steric Shielding for High Molecular Weight Polymers

Brookhart's foundational work established that the 2,6-diisopropylphenyl substituents are essential for shielding the nickel and palladium metal centers [1]. This steric bulk directly suppresses chain transfer and β-hydride elimination reactions, which are the primary termination pathways that would otherwise lead to low-molecular-weight oligomers. Without these specific bulky substituents, as with less hindered analogs, acceptable polymer molecular weights cannot be achieved for industrial applications [1].

Chain Transfer Suppression
Class-level
Enables high molecular weight polymer
Shields Ni/Pd center from β-hydride elimination
Reported as necessary for achieving acceptable industrial-grade molecular weights
Foundational Brookhart design principle; data to verify for specific systems
Olefin Polymerization Nickel Catalysis Chain Transfer Suppression

Redox-Active Activation Pathway

The BIAN ligand framework with 2,6-diisopropylphenyl groups (dpp-BIAN) exhibits redox non-innocence during catalyst activation. Studies on the nickel-TMA/MAO system for ethylene polymerization confirmed that the ligand is reduced to a radical anionic state, leading to a neutral, catalytically active species rather than the conventional cationic active species formed with redox-innocent ligands [1]. This unique activation pathway and active species formation are a direct consequence of the ligand's specific electronic and steric structure.

Redox-Active Pathway
Class-level
Ligand reduced to radical anionic state during Ni-TMA/MAO activation
Forms neutral catalytically active species
Redox non-innocence enables a distinct activation mechanism vs. redox-inert diimines
Qualitative mechanism difference; source-specific review
Catalyst Activation Redox-Active Ligand Nickel Catalysis

Potent Antimicrobial Activity of Imidazolium Salts

When derivatized into bis(imino)acenaphthene (BIAN) imidazolium salts, the compound bearing the N-(2,6-diisopropylphenyl) group exhibited potent antimicrobial efficacy, with Minimum Inhibitory Concentration (MIC) values reported as less than 0.6 μg/mL [1]. This level of activity was particularly high and comparable to the N-(mesityl)-substituted analog, indicating a structure-activity relationship that favors bulky, hydrophobic N-aryl groups for this specific biological application [1].

Antimicrobial Screening
Reported
MIC
Comparable
Supports antimicrobial screening context for SAR studies
Activity comparable to N-mesityl analog in tested set
Antimicrobial Agents Imidazolium Salts Medicinal Chemistry

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine: Key Application Scenarios


High-Temperature Ethylene Polymerization for Advanced Elastomers

This ligand is the preferred choice for developing nickel-based catalysts intended for ethylene polymerization processes operating at elevated temperatures (e.g., 100 °C) [1]. The resulting polyethylene elastomers exhibit high strain (>1000%) and stress (>10 MPa), making them suitable for high-performance applications in the automotive and specialty plastics sectors [1]. Procurement of this specific ligand is justified for R&D programs aiming to replicate or surpass the activity of 4.52 × 10^6 g PE·mol(Ni)^-1·h^-1 under demanding conditions.

Olefin Copolymerization with Polar Monomers

For the synthesis of functionalized polyolefins via copolymerization of ethylene or propylene with polar comonomers like alcohols or carboxylic acids, the N,N'-bis(2,6-diisopropylphenyl) ligand is essential [2]. Unlike analogs that suffer severe activity loss, catalysts derived from this ligand maintain full polymerization activity in the presence of polar substrates [2]. This makes it a critical component for producing adhesives, compatibilizers, and coatings with enhanced surface properties.

Controlled Molecular Weight Polymerization

When the primary research or production goal is the synthesis of high-molecular-weight polymers, the steric bulk of this ligand is a key enabling feature [3]. It effectively shields the active metal center from chain-transfer agents and suppresses β-hydride elimination [3]. This property is non-negotiable for applications where polymer chain length directly dictates material performance, such as in high-strength fibers, films, and molded plastics.

Antimicrobial Lead Synthesis with BIAN Scaffold

For medicinal chemistry groups investigating novel antimicrobial agents, the N-(2,6-diisopropylphenyl)-substituted BIAN framework represents a validated and potent starting point [4]. Its derivative imidazolium salts have demonstrated MIC values below 0.6 μg/mL [4]. Sourcing this specific ligand enables the exploration of a privileged chemical space with demonstrated biological activity, accelerating structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
High-temperature ethylene polymerization studies
Catalyst thermostability and activity retention
Replication of reported 4.52 × 10⁶ g PE·mol⁻¹·h⁻¹ benchmark under demanding conditions
Polar monomer copolymerization research
Full activity retention with protected polar comonomers
Functionalized polyolefin synthesis without catalyst deactivation
High-MW polymer and elastomer synthesis
Steric suppression of chain transfer and β-hydride elimination
Achievement of high molecular weight and controlled branching
Antimicrobial lead-compound SAR exploration
Privileged BIAN scaffold with reported MIC context
Antimicrobial screening and structure-activity relationship development
Selection and validation must be performed in the intended metal complex system under target process conditions. Antimicrobial application requires derivatization to imidazolium salt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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